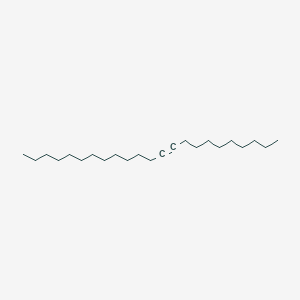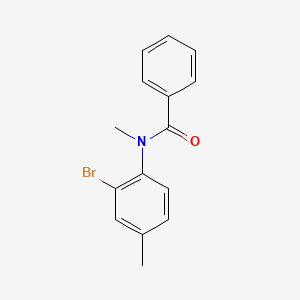
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide is an organic compound with the molecular formula C14H12BrNO It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-N-methylbenzamide typically involves the following steps:
Bromination: The starting material, 4-methylphenylamine, is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Acylation: The brominated product is then reacted with benzoyl chloride in the presence of a base such as pyridine or triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-Bromo-4-methylphenyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the benzamide core play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Iodo-4-methylphenyl)-N-methylbenzamide: Similar structure but with an iodine atom instead of bromine.
4-Bromo-N-(2-methylphenyl)benzamide: Similar structure but without the methyl group on the nitrogen atom.
Uniqueness
N-(2-Bromo-4-methylphenyl)-N-methylbenzamide is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
65814-47-3 |
|---|---|
Fórmula molecular |
C15H14BrNO |
Peso molecular |
304.18 g/mol |
Nombre IUPAC |
N-(2-bromo-4-methylphenyl)-N-methylbenzamide |
InChI |
InChI=1S/C15H14BrNO/c1-11-8-9-14(13(16)10-11)17(2)15(18)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clave InChI |
HRSQQFVHAPNCHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N(C)C(=O)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


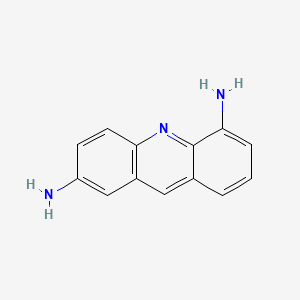
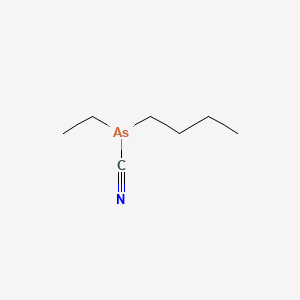
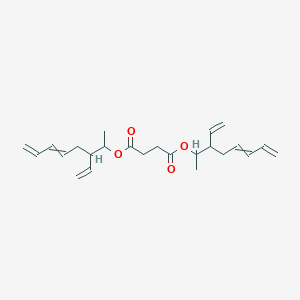
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)

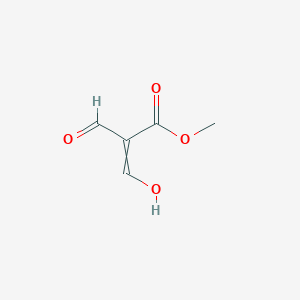
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)

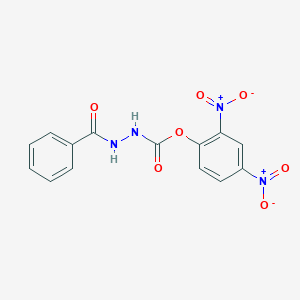
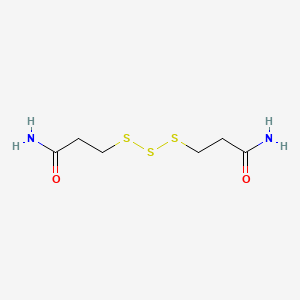


![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
